(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
Description
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO3S/c22-18-4-2-1-3-17(18)19-9-12-24(13-14-28(19,26)27)20(25)21(10-11-21)15-5-7-16(23)8-6-15/h1-8,19H,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGGPRAKLQEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological applications. This compound belongs to the class of thiazepane derivatives, which are known for their diverse pharmacological effects, including antimicrobial, anticancer, and neuropharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 371.82 g/mol. Its structure features a thiazepane ring, a dioxido group, and various aromatic substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.82 g/mol |
| Structural Features | Thiazepane ring, dioxido group |
| Biological Activity | Antimicrobial, anticancer |
The biological activity of this compound is likely linked to its structural features that enable interactions with specific biological targets. The thiazepane ring may facilitate binding to protein targets, while the chlorophenyl and fluorophenyl groups can enhance lipophilicity, potentially improving cellular uptake and bioavailability.
Research indicates that compounds with similar structural characteristics often exhibit inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, structure-activity relationship (SAR) analyses suggest that modifications in the aromatic substituents can significantly influence the compound's pharmacological profile.
Antimicrobial Activity
Studies have demonstrated that thiazepane derivatives possess notable antimicrobial properties. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial cell membranes and essential metabolic pathways.
Anticancer Activity
In vitro evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways or inhibition of key signaling pathways involved in cell proliferation.
Case Studies
- Inhibition of Tyrosinase : A related study explored the inhibitory effects of thiazepane derivatives on tyrosinase (TYR), an enzyme involved in melanin biosynthesis. The compound demonstrated significant inhibitory activity with an IC50 value comparable to established inhibitors .
- Antioxidant Properties : The antioxidant activity was assessed using the ABTS radical scavenging assay, revealing that the compound effectively quenches free radicals, indicating potential protective effects against oxidative stress .
Comparison with Similar Compounds
Key Substituent Comparisons:
Structural Insights :
- Halogenation: The 2-chlorophenyl and 4-fluorophenyl groups in the target compound may enhance lipophilicity and binding affinity compared to non-halogenated analogues, as seen in sulfonamide-containing triazoles .
- Cyclopropane: The strained cyclopropane ring could impart metabolic stability, a feature exploited in bioactive molecules like synthetic cannabinoids or protease inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
